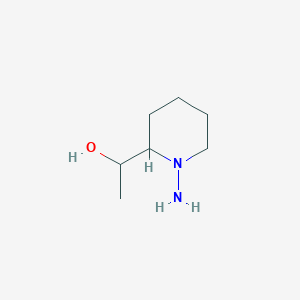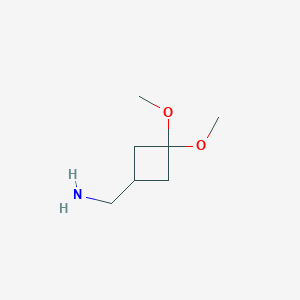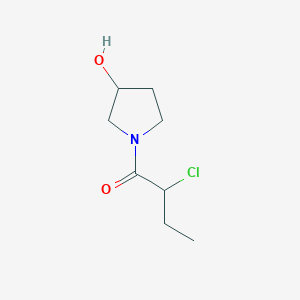
1-(2-azidoethyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
説明
1-(2-Azidoethyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, commonly referred to as 2-AEP, is a synthetic compound that has a wide range of applications in the scientific research field. It is a derivative of piperidine, a cyclic amine, and is a colorless solid at room temperature. 2-AEP is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-AEP.
科学的研究の応用
2-AEP has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as peptides, proteins, and small molecules. It is also used in biochemistry and physiology research, as it is a useful tool for studying protein-ligand interactions. In addition, 2-AEP can be used as a probe for studying the structure and function of enzymes and other proteins.
作用機序
2-AEP is a covalent inhibitor, which means it binds to the active site of an enzyme or other protein and modifies its activity. Specifically, 2-AEP binds to the active site of the enzyme and forms a covalent bond, which prevents the enzyme from carrying out its normal function. This inhibition of enzyme activity can then be used to study the structure and function of the enzyme or other protein.
Biochemical and Physiological Effects
2-AEP has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can be used to study the structure and function of enzymes and other proteins. In addition, 2-AEP has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-AEP has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of scientific research applications. In addition, it is a covalent inhibitor, which makes it a useful tool for studying protein-ligand interactions. However, there are some limitations to using 2-AEP in lab experiments. It is a relatively new compound, so there is limited information about its effects on biochemical and physiological processes. In addition, it is a covalent inhibitor, which means it can bind to the active site of an enzyme or other protein and modify its activity. This can lead to unpredictable results in lab experiments.
将来の方向性
The potential applications of 2-AEP are vast and there are many future directions for research. One potential direction is to further explore the anti-inflammatory and anti-cancer properties of 2-AEP. In addition, further research can be done to investigate the neuroprotective effects of 2-AEP and its potential use in the treatment of neurodegenerative diseases. Another potential direction is to explore the use of 2-AEP as a probe for studying the structure and function of enzymes and other proteins. Finally, further research can be done to explore the potential use of 2-AEP in drug design and development.
特性
IUPAC Name |
1-(2-azidoethyl)-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6/c1-16-7-4-11(14-16)10-3-2-6-17(9-10)8-5-13-15-12/h4,7,10H,2-3,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXTVTGPJZGDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















